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Compound of Interest

5-Chloro-1-ethyl-4-nitro-1H-
Compound Name:
pyrazole

Cat. No.: B571898

For Researchers, Scientists, and Drug Development Professionals

Note: A comprehensive crystal structure analysis for 5-Chloro-1-ethyl-4-nitro-1H-pyrazole is
not publicly available. This guide presents a detailed analysis of a structurally analogous
compound, Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate, to provide
insights into the crystallographic features of this class of molecules. The structural differences
lie in the substituents at the pyrazole ring and the phenyl group.

Introduction

This technical guide provides an in-depth look at the single-crystal X-ray diffraction analysis of
Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. The determination of the
three-dimensional atomic arrangement in the crystalline state is paramount for understanding
its physicochemical properties, potential intermolecular interactions, and for guiding drug
design and development efforts. Pyrazole derivatives are a significant class of heterocyclic
compounds known for their wide range of biological activities.

Molecular Structure

The asymmetric unit of the crystal contains one molecule of Ethyl 5-amino-1-(4-chloro-2-
nitrophenyl)-1H-pyrazole-4-carboxylate. The pyrazole ring is essentially planar.[1][2] The
attached 4-chloro-2-nitrophenyl group is twisted with respect to the plane of the pyrazole ring.
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[1][2] This twisted conformation is a key structural feature influencing the overall molecular

packing.

Crystallographic Data

The crystal structure was determined by single-crystal X-ray diffraction. A summary of the
crystallographic data and refinement parameters is presented in Table 1.

Table 1: Crystal Data and Structure Refinement.
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Parameter Value
Empirical Formula C12H11CIN4Oa4
Formula Weight 310.70
Temperature 150(2) K
Wavelength 0.71073 A
Crystal System Monoclinic
Space Group P2i/c

Unit Cell Dimensions

a 8.5899(8) A

b 10.2413(9) A
C 15.6633(14) A
a 90°

B 96.541(1)°

y 90°

Volume 1369.0(2) As
z 4

Calculated Density 1.508 Mg/m3
Absorption Coefficient 0.303 mm~1
F(000) 640

Data Collection

Diffractometer

Bruker APEXII CCD

Reflections Collected

15944

Independent Reflections

4189 [R(int) = 0.022]

Refinement
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Refinement Method

Full-matrix least-squares on F2

Data / Restraints / Parameters

4189/0/197

Goodness-of-fit on F2

1.043

Final R indices [I>2a()]

R1 = 0.034, wR2 = 0.096

R indices (all data)

R1=0.041, wR2 =0.101

Intermolecular Interactions

The crystal packing is stabilized by a network of intermolecular hydrogen bonds. The amino
group acts as a hydrogen bond donor, forming N-H---N and N-H---O interactions, which link
neighboring molecules into one-dimensional tapes along the b-axis.[1][2] These tapes are
further interconnected by weak C-H---O interactions, resulting in a three-dimensional
supramolecular architecture.[1][2]

Experimental Protocols
Synthesis and Crystallization

A mixture of 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid (10.0 mmoles),
phosphoric acid (2.0 mmoles), and ethyl alcohol (100 ml) was refluxed for five hours.[1] The
reaction mixture was then concentrated by slow distillation of ethanol.[1] Upon cooling and
addition of cold water, a solid precipitated, which was filtered, washed with cold water, and
dried.[1] Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a
solution of the compound in an ethanol/water mixture (85:15).[1]

X-ray Data Collection and Structure Refinement

A suitable single crystal was mounted on a Bruker APEXII CCD diffractometer. Data were
collected at 150 K using Mo Ka radiation (A = 0.71073 A). The structure was solved by direct
methods and refined by full-matrix least-squares on F2 using the SHELXTL software package.
All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in
geometrically calculated positions and refined using a riding model.

Logical Workflow
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The following diagram illustrates the general workflow for the crystal structure analysis of a
novel compound.
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Experimental workflow for crystal structure analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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